![molecular formula C11H17NO3 B592343 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1181816-12-5](/img/structure/B592343.png)
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1181816-12-5) follows IUPAC nomenclature rules for spirocyclic systems. The name derives from:
- Spiro descriptor : Indicates two monocyclic rings sharing a single spiro atom (carbon). The notation [3.3] specifies three-membered rings on either side of the spiro center.
- Core structure : The azaspiro[3.3]heptane backbone comprises a six-membered bicyclic system with a nitrogen atom (azetidine) and a ketone group at position 6.
- Substituents : A tert-butoxycarbonyl (Boc) group at position 2 and a carbonyl group at position 6.
The systematic name aligns with von Baeyer’s spiro nomenclature, where numbering begins at the smaller ring adjacent to the spiro atom, proceeds through the shared atom, and continues around the larger ring.
Molecular Topology and Spirocyclic Architecture
The compound’s molecular formula is C₁₁H₁₇NO₃ (MW: 211.26 g/mol). Key structural features include:
The spiro[3.3]heptane scaffold introduces conformational rigidity, making it valuable for drug design.
X-Ray Crystallographic Analysis of Azaspiro[3.3]Heptane Core
Single-crystal X-ray diffraction studies reveal:
- Spatial arrangement : The azetidine and cyclobutane rings adopt perpendicular orientations, minimizing steric strain.
- Key metrics :
These data confirm the compound’s nonplanar topology, which enhances stability compared to linear analogs.
Comparative Analysis with Related Azaspiro Scaffolds
The compound’s unique features distinguish it from related azaspiro systems:
The [3.3] system balances synthetic feasibility (e.g., via Grignard additions to this compound) and steric profile, enabling selective modifications at positions 2 and 6.
Properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRAGXKFOTSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680475 | |
Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181816-12-5 | |
Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions Table
Parameter | Specification |
---|---|
Substrate | 6-hydroxy derivative (1.00 g, 4.69 mmol) |
Oxidizing Agent | DMP (2.10 g, 4.95 mmol) |
Solvent | Dichloromethane (20 mL) |
Temperature | 0°C → RT over 30 min |
Workup | NaHCO₃ washes, Na₂SO₄ drying |
Purification | Flash chromatography (EtOAc/heptane) |
Yield | 721 mg (73%) |
This method’s efficiency stems from DMP’s high chemoselectivity for secondary alcohols, avoiding over-oxidation to carboxylic acids. The hydroxy precursor itself is synthesized via epoxy bromide ring-opening followed by cyclization with ethyl cyanoacetate and Boc protection.
Reductive Dehalogenation Approach
A fourth methodology employs reductive dehalogenation of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Treatment with zinc powder (2.6 eq) and ammonium chloride (3.8 eq) in methanol under nitrogen affords the target compound in 66% yield.
Key Process Metrics
-
Substrate : Dichloro derivative (1.65 g, 5.89 mmol)
-
Reductant : Zn (0.85 g, 15.0 mmol)
-
Additive : NH₄Cl (1.2 g, 22.0 mmol)
-
Solvent : MeOH (30 mL)
-
Duration : 18 h at 20°C
-
Purification : Column chromatography (PE:EtOAc 5:1)
This route is particularly valuable for accessing analogs with halogen substituents, though it requires careful handling of the dichloro intermediate to prevent polychlorination side reactions.
Comparative Analysis of Methodologies
Method | Yield (%) | Scalability | Key Advantage | Limitation |
---|---|---|---|---|
Cycloaddition (Route 1) | 58–62 | High | Modular ring size variation | Requires anhydrous conditions |
Oxidative Expansion | 65–70 | Moderate | Stereochemical control | Chromium waste generation |
DMP Oxidation | 73 | High | Mild conditions | Cost of DMP reagent |
Reductive Dehalogenation | 66 | Low | Halogenated intermediate utility | Multi-step synthesis required |
The DMP oxidation route currently represents the optimal balance between yield and practicality for most applications, though the reductive approach provides unique opportunities for late-stage functionalization. Recent advances in catalytic oxidation systems, such as TEMPO/bleach combinations, may further improve sustainability.
Critical Process Considerations
Purification Challenges
The spirocyclic structure’s polarity necessitates careful solvent selection during chromatography. Ethyl acetate/heptane gradients (10–50%) effectively separate the product from unreacted starting materials and Dess-Martin byproducts.
Chemical Reactions Analysis
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of spirocyclic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism by which tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include enzyme inhibition or receptor antagonism, depending on the specific derivative and application .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The 6-oxo group in the main compound reduces LogP compared to tert-butyl 6-amino derivatives (LogP ~2.5) .
- Solubility : Hydroxyethyl-substituted analogs (e.g., tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate) exhibit enhanced aqueous solubility due to polar groups .
- Stability: Spiro[3.3]heptane systems show greater ring strain than spiro[3.5]nonanes, influencing reactivity in derivatization .
Biological Activity
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1181816-12-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 211.26 g/mol
- Purity : Typically >98% as per GC analysis
- Appearance : White to light yellow crystalline powder
- Melting Point : 119 °C
Research indicates that this compound exhibits a dual mechanism of action involving autophagy modulation and inhibition of the REV-ERB receptor, which is implicated in various metabolic processes and circadian rhythm regulation.
Biological Activity
- Autophagy Modulation :
- REV-ERB Inhibition :
Study on Autophagy and Metabolic Effects
In a study published by the American Chemical Society, researchers investigated the effects of this compound on cellular autophagy and metabolism. The results indicated that the compound effectively inhibited autophagic flux in cancer cell lines, leading to increased apoptosis under nutrient-deprived conditions.
Pharmacokinetics and Toxicology
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. The findings suggested moderate bioavailability with a favorable safety profile at therapeutic doses, although further studies are needed to fully assess its toxicological impacts.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Autophagy Inhibition | Increased apoptosis in cancer cells | |
REV-ERB Inhibition | Enhanced metabolic functions | |
Pharmacokinetics | Moderate bioavailability |
Property | Value |
---|---|
Molecular Weight | 211.26 g/mol |
Melting Point | 119 °C |
Purity | >98% (GC) |
Appearance | White to light yellow crystalline powder |
Q & A
Basic Research Question
- NMR Spectroscopy : Key for structural elucidation. For example, tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate shows distinct ¹H NMR signals at δ 3.15–4.46 ppm for spirocyclic protons .
- LC-MS : Confirms molecular weight and purity (e.g., m/z 228.1 [M-(t-Bu)+H⁺] for intermediates) .
- X-ray Crystallography : SHELX programs refine spirocyclic structures, resolving ambiguities in bond angles and torsional strain .
How can researchers resolve contradictions in crystallographic data for spirocyclic compounds?
Advanced Research Question
- SHELX Refinement : Robust for high-resolution or twinned data. For example, SHELXL’s iterative least-squares refinement resolves electron density discrepancies in strained spiro rings .
- Cross-Validation : Correlate crystallographic data with NMR/LC-MS to validate bond connectivity and stereochemistry .
What strategies enable functionalization of the azetidine and cyclobutane rings?
Advanced Research Question
- Reductive Amination : DIBAL-H reduction of tert-butyl 6-(2-ethoxy-2-oxoethyl) derivatives yields hydroxyethyl-functionalized products (96% yield) .
- Photoredox Catalysis : Visible-light-mediated dicarbofunctionalization of styrenes incorporates spirocyclic scaffolds into complex architectures (76% yield) .
Table 1 : Functionalization Examples
Reaction Type | Reagent/Conditions | Yield | Application |
---|---|---|---|
Reduction | DIBAL-H in THF, room temperature | 96% | Hydroxyethyl derivatives |
Photoredox Coupling | Et₃N, HATU, DCM | 76% | Dicarbofunctionalization |
How is this compound utilized in medicinal chemistry research?
Advanced Research Question
- Antibacterial Intermediates : Serves as a precursor in tuberculosis drug development. For example, TFA deprotection yields amine intermediates for WDR5-MYC inhibitor synthesis .
- Targeted Protein Degradation : Functionalized derivatives are used in PROTACs (Proteolysis-Targeting Chimeras) for androgen receptor degradation .
What precautions are critical for handling this compound?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.